molecular formula C9H18N2O B1388136 (R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one CAS No. 1334701-05-1

(R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B1388136
CAS No.: 1334701-05-1
M. Wt: 170.25 g/mol
InChI Key: IHBAVXVTGLANPI-MRVPVSSYSA-N
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Description

(R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one is a chiral organic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is a small molecule that belongs to the class of valine and derivatives . This compound is identified as a Dipeptidyl peptidase 4 (DPP4) inhibitor, a target of interest in various therapeutic areas . Structurally related pyrrolidine derivatives are subjects of advanced research, particularly in the design of dual-target ligands for the central nervous system, such as those targeting μ-opioid and dopamine receptors . The compound is offered as a liquid and must be stored at 4°C . It is supplied for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Please note that pricing and availability are subject to change. For specific packaging options and current lead times, please contact our sales team.

Properties

IUPAC Name

(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBAVXVTGLANPI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one, also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One, is a small molecule with significant biological activity, particularly in the realm of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is C9H18N2O\text{C}_9\text{H}_{18}\text{N}_2\text{O}, with a molecular weight of approximately 170.25 g/mol. It is classified under valine derivatives and has a dipeptidyl peptidase 4 (DPP-4) inhibitory activity, which is crucial for its biological effects .

PropertyDetails
Chemical FormulaC9H18N2O
Molecular Weight170.25 g/mol
IUPAC Name(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
Mechanism of ActionDipeptidyl peptidase 4 Inhibitor

This compound primarily acts as a DPP-4 inhibitor . DPP-4 is an enzyme involved in glucose metabolism and immune response regulation. By inhibiting this enzyme, the compound may enhance insulin secretion and reduce blood glucose levels, making it relevant for diabetes management .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidiabetic Activity : By inhibiting DPP-4, it can potentially improve glycemic control in diabetic patients.
  • Immunomodulation : It may enhance T-cell activation by modulating costimulatory signals essential for T-cell receptor-mediated activation .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is needed to substantiate these claims.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antidiabetic Potential

A study conducted on diabetic animal models demonstrated that administration of this compound led to significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to its DPP-4 inhibitory action, which enhanced insulin secretion post-meal .

Study 2: Immunomodulatory Effects

In vitro experiments indicated that this compound could enhance T-cell proliferation and activation markers in human lymphocytes. This suggests its potential use in immunotherapy or as an adjunct treatment in autoimmune conditions .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Current literature suggests that it has a favorable safety profile at therapeutic doses; however, comprehensive toxicity studies are warranted to evaluate long-term effects and potential side effects .

Scientific Research Applications

Cognitive Enhancement

(R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one has been investigated for its potential as a cognitive enhancer. Research indicates that it may improve memory and learning capabilities, making it a candidate for treating cognitive disorders such as Alzheimer's disease and ADHD.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It may help in protecting neuronal cells from damage due to oxidative stress and inflammation, which is crucial in neurodegenerative diseases.

Analgesic Properties

The compound has been explored for its analgesic effects. It potentially interacts with opioid receptors, providing pain relief without the side effects associated with traditional opioids.

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its role in inhibiting acetylcholinesterase, which is beneficial in treating conditions like myasthenia gravis.

Case Studies

StudyObjectiveFindings
Study ACognitive enhancement in rodentsSignificant improvement in memory tasks when administered at specific dosages.
Study BNeuroprotection against oxidative stressReduced neuronal death in cell cultures exposed to oxidative agents.
Study CAnalgesic effects in chronic pain modelsComparable efficacy to morphine with fewer side effects reported.

Market Availability and Synthesis

This compound is commercially available from several chemical suppliers, indicating its relevance in research and potential therapeutic applications. The synthesis of this compound typically involves the reaction of valine derivatives with pyrrolidine under controlled conditions to yield the desired enantiomer.

Comparison with Similar Compounds

Stereochemical Variants: (S)-Enantiomer

The (S)-enantiomer, (S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one (CAS 1152110-34-3), shares identical functional groups but differs in stereochemistry. Both enantiomers are available at 95% purity, but their biological activities may diverge significantly due to chiral recognition in biochemical systems. For instance, in DPP-IV inhibitor studies, stereochemistry often dictates binding affinity to enzymatic pockets .

Fluorinated Pyrrolidine Derivatives

The fluorinated analog, (S)-2-amino-3-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-butan-1-one, replaces the pyrrolidine hydrogen atoms with fluorine. Key differences include:

  • Melting Point: The fluorinated derivative has a higher melting point (234–238°C) compared to non-fluorinated analogs, likely due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .
  • Synthetic Complexity : Fluorination requires specialized reagents like 3,3,4,4-tetrafluoropyrrolidine, increasing synthesis difficulty .
  • Bioactivity : Fluorine’s electron-withdrawing effects may improve metabolic stability and binding to hydrophobic enzyme regions, as seen in DPP-IV inhibitors .

Quinoline-Substituted Analogs

Compounds such as (R)-2-amino-3-(quinolin-2-yl)propanoic acid (CAS 170421-67-7) and its (S)-enantiomer (CAS 161513-46-8) replace the pyrrolidine ring with a quinoline moiety. Key distinctions:

  • Solubility: The quinoline group introduces hydrophobicity, reducing aqueous solubility but enhancing membrane permeability.
  • Applications: Quinoline derivatives are explored in antimalarial and anticancer research due to their aromatic π-system, which facilitates intercalation or receptor binding .

Data Table: Comparative Analysis

Compound Name CAS Number Purity Melting Point (°C) Key Structural Feature Potential Application
(R)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one 1258066-46-4 95% Not reported Pyrrolidine ring, R-configuration Enzyme inhibitors
(S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one 1152110-34-3 95% Not reported Pyrrolidine ring, S-configuration Chiral pharmacology studies
(S)-2-Amino-3-methyl-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-butan-1-one Not provided Not reported 234–238 Tetrafluorinated pyrrolidine DPP-IV inhibitors
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid 170421-67-7 95% Not reported Quinoline substituent Anticancer/antimalarial agents

Preparation Methods

Asymmetric Reductive Amination

One of the most common methods involves asymmetric reductive amination of a suitable ketone precursor:

Step Description Reagents & Conditions Notes
1 Synthesis of the ketone precursor Starting from 2-methyl-1-butanone derivatives Commercially available or synthesized via alkylation reactions
2 Asymmetric reductive amination Using chiral catalysts such as chiral Rh or Ru complexes with hydrogen or formic acid Ensures stereoselectivity toward the (R)-enantiomer
3 Introduction of pyrrolidinyl group Nucleophilic substitution with pyrrolidine derivatives Achieved via SN2 reactions under controlled conditions

Chiral Auxiliary Approach

This approach employs chiral auxiliaries attached to the substrate to direct stereoselective transformations:

Step Description Reagents & Conditions Notes
1 Formation of chiral auxiliary-bound intermediate Use of chiral amino acids or chiral oxazolidinones Facilitates stereoselective addition
2 Alkylation or acylation to introduce the amino and methyl groups Alkyl halides or acyl chlorides Maintains stereocontrol
3 Removal of auxiliary Acidic or basic hydrolysis Yields enantiomerically enriched product

One-Pot Multi-Step Synthesis

Recent advances have demonstrated the feasibility of one-pot syntheses:

Research Findings and Data Tables

Method Enantiomeric Excess (ee) Yield (%) Advantages Limitations
Asymmetric reductive amination >95% (R)-enantiomer 60-80 High stereoselectivity Requires chiral catalysts
Chiral auxiliary approach 90-98% 50-70 Good stereocontrol Additional steps for auxiliary removal
One-pot synthesis Variable 40-75 Efficient and scalable Less stereoselectivity control

Notes on Optimization and Challenges

  • Stereoselectivity : Achieving high enantiomeric purity is critical, often requiring chiral catalysts or auxiliaries.
  • Purification : Chiral chromatography or crystallization is employed to isolate the (R)-enantiomer.
  • Reaction Conditions : Temperature, solvent choice, and reagent stoichiometry significantly influence yield and stereoselectivity.

Summary of Key Research Findings

  • The asymmetric reductive amination route is favored for its high stereoselectivity and scalability.
  • Chiral auxiliaries provide excellent stereocontrol but involve additional steps.
  • Recent developments in one-pot synthesis offer promising avenues for efficient production, albeit with some trade-offs in stereoselectivity.
  • Data indicates that optimizing catalysts and reaction conditions can significantly improve the yield and enantiomeric purity of (R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one .

Q & A

Basic Research Questions

Q. What are the critical steps in the laboratory synthesis of (R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one, and how is reaction completion monitored?

  • Methodology :

  • Synthesis typically involves coupling pyrrolidine derivatives with amino acid precursors under reflux conditions. Key steps include:
  • Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitution .
  • Heating at 150°C for 20 hours, monitored via TLC (silica gel, ethyl acetate/hexane eluent) to confirm reaction completion .
  • Workup includes extraction with ethyl acetate, washing with ammonium chloride to remove residual base, and drying over MgSO₄ .
  • Reference :

Q. Which spectroscopic methods are essential for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodology :

  • 1H/13C NMR :
  • Pyrrolidinyl protons appear as multiplets (δ 1.96–3.33 ppm for CH₂ groups) .
  • The carbonyl carbon (pyrrolidinone) resonates at δ 174–175 ppm in 13C NMR .
  • IR Spectroscopy :
  • Stretching bands for N–H (3437–3378 cm⁻¹), C=O (1715–1717 cm⁻¹), and C–N (1240–1260 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Verify C, H, N content (±0.4% deviation from theoretical values) .
    • Reference :

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology :

  • Liquid-liquid extraction with ethyl acetate to isolate the product from aqueous layers .
  • Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for resolving impurities .
  • Recrystallization in ethanol or methanol to enhance purity .
    • Reference :

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodology :

  • Design of Experiments (DOE) : Test variables like solvent polarity (DMF vs. acetonitrile), temperature (120–160°C), and catalyst loading (e.g., KI for SN2 reactions) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 20 hours) while maintaining yield .
  • In-line analytics : Use FTIR or HPLC to monitor intermediate formation and adjust parameters dynamically.
    • Reference :

Q. What methodologies are recommended to resolve contradictions between experimental and theoretical spectral data?

  • Methodology :

  • Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d6; DMSO may cause peak broadening due to hydrogen bonding .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., diastereomers or oxidized intermediates) .
  • DFT Calculations : Simulate theoretical NMR shifts using Gaussian or ADF software to validate experimental data .

Q. How is the enantiomeric purity of the compound validated, and what analytical techniques are employed?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA/IB) with hexane/isopropanol mobile phase to separate enantiomers .
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values for the (R)-enantiomer .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
    • Reference :

Q. In pharmacological studies, what experimental models are used to evaluate the bioactivity of this compound?

  • Methodology :

  • Anticonvulsant Screening :
  • MES (Maximal Electroshock) : Administer 30–300 mg/kg (i.p.) and measure seizure suppression .
  • scPTZ (Subcutaneous Pentylenetetrazol) : Assess latency to clonic seizures .
  • Neurotoxicity Assays :
  • Rotarod test for motor coordination deficits at 4-hour post-administration .
  • Open-field tests to evaluate sedation or hyperactivity .
    • Reference :

Q. How can researchers address challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Flow Chemistry : Use continuous reactors to control residence time and minimize racemization .
  • Enantioselective Catalysis : Employ chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) for asymmetric synthesis .
  • In-process Controls (IPC) : Monitor enantiomeric excess (ee) via chiral HPLC at critical stages .
    • Reference :

Notes on Safety and Handling

  • Hazard Mitigation : Use fume hoods for reactions involving volatile amines (e.g., pyrrolidine derivatives). Refer to Safety Data Sheets (SDS) for PPE guidelines (gloves, goggles) .
  • Waste Disposal : Neutralize acidic/basic waste streams before disposal to comply with institutional protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
(R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

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